molecular formula C48H56F6IrN4P B14775633 [2,2'-Bis(4-tertbutylpyridine)]bis[2-(4-tertbutylphenyl) pyridine] iridium(III)hexafluorophosphate

[2,2'-Bis(4-tertbutylpyridine)]bis[2-(4-tertbutylphenyl) pyridine] iridium(III)hexafluorophosphate

Cat. No.: B14775633
M. Wt: 1026.2 g/mol
InChI Key: DMSCIOGUPLVDDT-UHFFFAOYSA-N
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Description

[2,2’-Bis(4-tertbutylpyridine)]bis[2-(4-tertbutylphenyl) pyridine] iridium(III)hexafluorophosphate is a complex organometallic compound with the molecular formula C48H56F6IrN4P. It is known for its unique photophysical properties and is widely used in various scientific research applications, particularly in the field of photochemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,2’-Bis(4-tertbutylpyridine)]bis[2-(4-tertbutylphenyl) pyridine] iridium(III)hexafluorophosphate typically involves the reaction of iridium(III) chloride with 2-(4-tertbutylphenyl)pyridine and 4-tertbutylpyridine in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process, and advanced purification techniques are employed to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

[2,2’-Bis(4-tertbutylpyridine)]bis[2-(4-tertbutylphenyl) pyridine] iridium(III)hexafluorophosphate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield iridium(IV) species, while reduction reactions may produce iridium(I) species. Substitution reactions result in the formation of new iridium complexes with different ligands .

Mechanism of Action

The mechanism of action of [2,2’-Bis(4-tertbutylpyridine)]bis[2-(4-tertbutylphenyl) pyridine] iridium(III)hexafluorophosphate involves the absorption of light, leading to the excitation of electrons to higher energy states. This excited state can then participate in various photochemical reactions, acting as a catalyst or reactant. The compound’s molecular targets and pathways depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2,2’-Bis(4-tertbutylpyridine)]bis[2-(4-tertbutylphenyl) pyridine] iridium(III)hexafluorophosphate lies in its specific combination of ligands, which confer distinct photophysical properties. This makes it particularly suitable for applications in photochemistry and materials science, where precise control over light absorption and emission is crucial .

Properties

Molecular Formula

C48H56F6IrN4P

Molecular Weight

1026.2 g/mol

IUPAC Name

2-(4-tert-butylbenzene-6-id-1-yl)pyridine;4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate

InChI

InChI=1S/C18H24N2.2C15H16N.F6P.Ir/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*1-15(2,3)13-9-7-12(8-10-13)14-6-4-5-11-16-14;1-7(2,3,4,5)6;/h7-12H,1-6H3;2*4-7,9-11H,1-3H3;;/q;3*-1;+3

InChI Key

DMSCIOGUPLVDDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C[C-]=C(C=C1)C2=CC=CC=N2.CC(C)(C)C1=C[C-]=C(C=C1)C2=CC=CC=N2.CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.F[P-](F)(F)(F)(F)F.[Ir+3]

Origin of Product

United States

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